

A Comparative Analysis of ent-Kaurene Production in Engineered Microbial Hosts

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Compound of Interest

Compound Name: *ent-Kaurene*

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The production of **ent-kaurene**, a key precursor to a wide range of valuable diterpenoids including the steviol glycosides and gibberellins, has been a significant focus of metabolic engineering efforts.^[1] Microbial hosts offer a promising and sustainable alternative to extraction from plant sources. This guide provides a comparative overview of **ent-kaurene** production in three prominent microbial systems: *Escherichia coli*, *Saccharomyces cerevisiae*, and *Rhodospiridium toruloides*, with a focus on the genetic strategies, production titers, and experimental methodologies employed.

Quantitative Production Metrics

The following table summarizes the key production parameters for **ent-kaurene** in different engineered microbial hosts, providing a snapshot of the current state of the field.

Microbial Host	Strain	Key Genetic Modifications	Titer (mg/L)	Specific Yield (mg/g DCW)	Fermentation Scale	Reference
Escherichia coli	MG1655	Co-expression of ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS) from Stevia rebaudiana ; overexpression of DXS, IDI, and IspA.	578	143.5	1L Bioreactor	[1]
Escherichia coli	BL21(DE3)	Truncated artificial pathway with exogenous feeding of isoprenoid precursors.	113 ± 7	Not Reported	Shake Flask	[2][3]
Saccharomyces cerevisiae	Engineered Strain	Expression of ent-kaurene synthase from Fusarium	763.23	Not Reported	5L Bioreactor	[4]

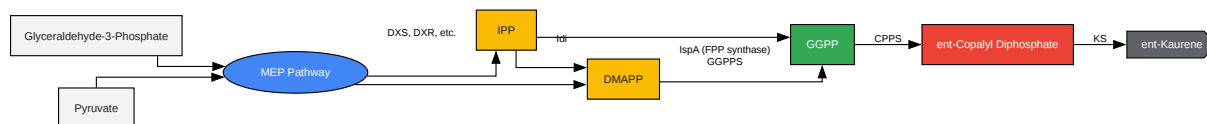
		fujikuroi; chassis modificatio n, enzyme colocalizati on, and multiple genomic integration s.				
Rhodospori dium toruloides	Engineere d Strain	Expression of kaurene synthase from Gibberella fujikuroi and a mutant geranylger anyl diphosphat e synthase.	1400	Not Reported	2L Bioreactor	[5] [6]

Metabolic Pathways and Engineering Strategies

The biosynthesis of **ent-kaurene** from the central carbon metabolism involves a series of enzymatic steps that have been extensively engineered to improve flux towards the final product. The diagrams below illustrate the core biosynthetic pathways in *E. coli* and *S. cerevisiae*.

ent-Kaurene Biosynthesis in Escherichia coli

E. coli utilizes the native methylerythritol 4-phosphate (MEP) pathway for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to geranylgeranyl pyrophosphate (GGPP), the direct precursor for **ent-kaurene** synthesis.

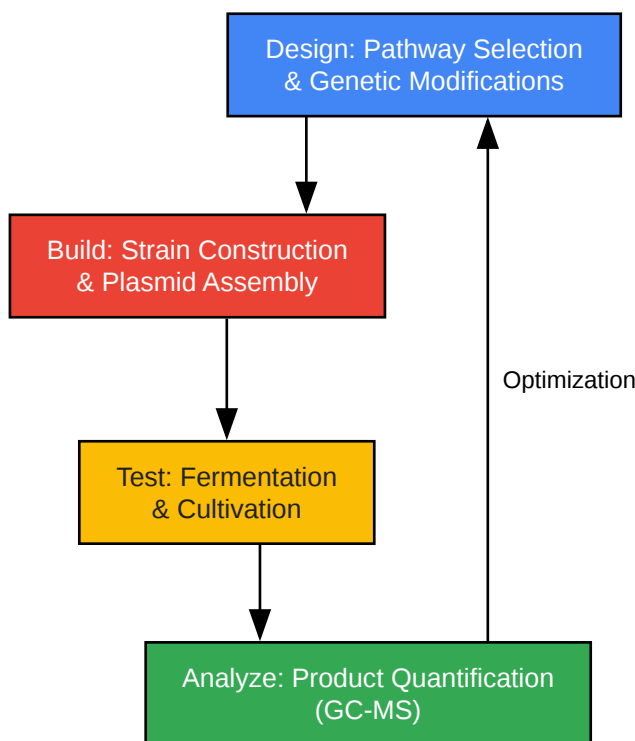
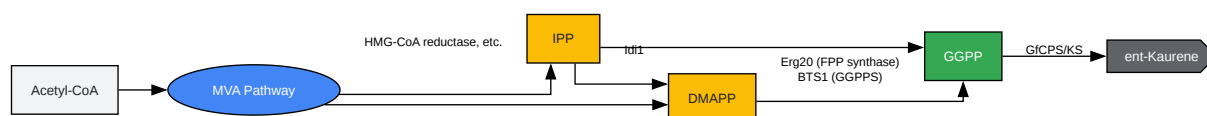


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Caption: **ent-Kaurene** biosynthesis pathway in *E. coli*.

ent-Kaurene Biosynthesis in *Saccharomyces cerevisiae*

S. cerevisiae primarily utilizes the mevalonate (MVA) pathway to produce IPP and DMAPP. Similar to *E. coli*, these precursors are then converted to GGPP, which is cyclized to form **ent-kaurene**.



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